molecular formula C11H14N4O3S B12758757 Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside CAS No. 78738-53-1

Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside

Cat. No.: B12758757
CAS No.: 78738-53-1
M. Wt: 282.32 g/mol
InChI Key: CSPPGTBBWFVGTB-SQEXRHODSA-N
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Description

Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside is a modified nucleoside compound. Let’s break down its structure:

    Carbocyclic: Refers to the presence of a carbon-only ring structure.

    2’,3’-hydroxy: Indicates hydroxyl groups at positions 2’ and 3’ on the ribose sugar.

    Ara-6-mercaptopurine: Contains the purine base (similar to adenine or guanine) with a sulfur atom (mercapto group) at position 6.

Preparation Methods

The synthesis of this compound involves several steps:

    Construction of the Carbocyclic Ring: Formation of the carbocyclic ring system, typically through cyclization reactions.

    Introduction of Hydroxyl Groups: Addition of hydroxyl groups at positions 2’ and 3’ on the ribose sugar.

    Incorporation of the Mercaptopurine Base: Attachment of the mercaptopurine base to the ribose moiety.

Industrial production methods may vary, but chemical synthesis in the laboratory is common.

Chemical Reactions Analysis

Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside can undergo various reactions:

    Oxidation: Oxidative processes may modify the sulfur atom or the ribose sugar.

    Reduction: Reduction reactions can alter functional groups.

    Substitution: Substituents on the purine base or ribose can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic reagents (e.g., alkyl halides).

Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound finds applications in:

    Antiviral Research: Due to its structural resemblance to natural nucleosides, it may inhibit viral replication.

    Cancer Therapy: Investigated for its potential as an anticancer agent.

    Biochemical Studies: Used as a tool to study nucleoside metabolism.

Mechanism of Action

The exact mechanism remains under investigation. It likely involves:

    Incorporation into Nucleic Acids: The compound may be incorporated into viral or cellular DNA/RNA, disrupting replication.

    Interference with Enzymes: It could inhibit enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Similar compounds include:

    Mercaptopurine: Lacks the carbocyclic ring but shares the mercaptopurine base.

    Entecavir: A clinically used antiviral nucleoside analog.

Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside stands out due to its unique carbocyclic structure.

Properties

CAS No.

78738-53-1

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

9-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9-/m1/s1

InChI Key

CSPPGTBBWFVGTB-SQEXRHODSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO

Origin of Product

United States

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